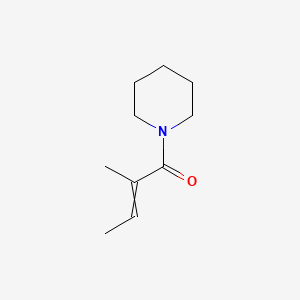
1-(2-(((Trifluoromethyl)amino)methyl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(((Trifluoromethyl)amino)methyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a pyrrolidine ring
Métodos De Preparación
The synthesis of 1-(2-(((Trifluoromethyl)amino)methyl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Amination and Functionalization:
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
1-(2-(((Trifluoromethyl)amino)methyl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-(((Trifluoromethyl)amino)methyl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(2-(((Trifluoromethyl)amino)methyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to various biological effects .
Comparación Con Compuestos Similares
1-(2-(((Trifluoromethyl)amino)methyl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their functional groups and biological activities.
Trifluoromethylated Compounds: Other compounds containing the trifluoromethyl group, such as trifluoromethyl benzene, exhibit different chemical properties and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, amino group, and pyrrolidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H13F3N2O |
|---|---|
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
1-[2-[(trifluoromethylamino)methyl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H13F3N2O/c1-6(14)13-4-2-3-7(13)5-12-8(9,10)11/h7,12H,2-5H2,1H3 |
Clave InChI |
YILUYUDHUYTGOH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCC1CNC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13948443.png)
![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)

![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)

![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)

![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)





